2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride

Antitubercular Nitrofuran Mycobacterium tuberculosis

This rigid, high-Fsp3 2,6-diazaspiro[3.4]octane core is a privileged scaffold for drug discovery, validated in potent KRAS G12C covalent inhibitors (outperforming larger ring systems) and anti-tuberculosis agents (MIC=0.016 μg/mL). Its defined 3D exit vector geometry and optimal CNS drug-likeness cannot be replicated by 2,7-diazaspiro[3.4]octane or other regioisomers. The dihydrochloride salt ensures batch-to-batch solubility, accurate weighing, and long-term stability for SAR studies and HTS. Procure this specific salt form to maintain synthetic reproducibility.

Molecular Formula C7H16Cl2N2
Molecular Weight 199.12 g/mol
CAS No. 1795283-47-4
Cat. No. B1433485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride
CAS1795283-47-4
Molecular FormulaC7H16Cl2N2
Molecular Weight199.12 g/mol
Structural Identifiers
SMILESCN1CC2(C1)CCNC2.Cl.Cl
InChIInChI=1S/C7H14N2.2ClH/c1-9-5-7(6-9)2-3-8-4-7;;/h8H,2-6H2,1H3;2*1H
InChIKeyQYNVKDXQIYLXFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2,6-diazaspiro[3.4]octane Dihydrochloride CAS 1795283-47-4: A High-Fsp3 Spirocyclic Building Block for Medicinal Chemistry


2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride (CAS 1795283-47-4) is a heterocyclic organic compound featuring a spirocyclic structure where a piperidine ring and an azetidine ring are connected through a single shared carbon atom [1]. This fully saturated, high-Fsp3 (fraction of sp3-hybridized carbons) 2,6-diazaspiro[3.4]octane core is recognized as an emerging privileged structure in medicinal chemistry due to its frequent appearance in compounds possessing diverse biological activities [2]. The dihydrochloride salt form provides enhanced water solubility and is the preferred form for handling and storage, with a recommended storage temperature below -20°C under inert atmosphere .

Why 2-Methyl-2,6-diazaspiro[3.4]octane Dihydrochloride Cannot Be Simply Substituted by Other Spirocyclic Amines or Piperazine Analogs


The 2,6-diazaspiro[3.4]octane scaffold cannot be freely interchanged with other spirocyclic amines, such as 2,6-diazaspiro[3.5]nonane or 2,7-diazaspiro[3.5]nonane, due to the critical influence of ring size and nitrogen positioning on molecular conformation and biological target engagement . Unlike simpler piperazine or morpholine surrogates, the rigid 2,6-diazaspiro[3.4]octane core enforces a distinct three-dimensional vector of substituents, which directly impacts potency, selectivity, and physicochemical properties [1]. Substituting with a different salt form (e.g., free base or oxalate) or a regioisomer (e.g., 2,7-diazaspiro[3.4]octane) alters solubility, hygroscopicity, and stability profiles, potentially compromising downstream synthesis yields and reproducibility. The quantitative evidence below demonstrates why this specific building block is non-fungible in critical applications.

Quantitative Evidence for 2-Methyl-2,6-diazaspiro[3.4]octane Dihydrochloride Differentiation in Key Research Applications


Antitubercular Lead Potency: 2,6-Diazaspiro[3.4]octane Core Enables Sub-0.02 μg/mL MIC Against Mycobacterium tuberculosis H37Rv

The 2,6-diazaspiro[3.4]octane core, when functionalized with a 5-nitrofuran carboxamide moiety, yields a remarkably potent antitubercular lead with a minimal inhibitory concentration (MIC) of 0.016 μg/mL against M. tuberculosis H37Rv [1]. This potency significantly exceeds that of many first-line antitubercular agents; for instance, isoniazid (a standard comparator) typically exhibits MIC values in the range of 0.025–0.05 μg/mL against the same strain under comparable broth microdilution conditions [2]. The spirocyclic core is essential for this activity, as replacement with simpler piperidine or piperazine scaffolds results in substantial loss of potency, demonstrating the core's unique contribution to antimycobacterial activity.

Antitubercular Nitrofuran Mycobacterium tuberculosis

Structural Differentiation: High Fsp3 and Spirocyclic Rigidity Differentiate 2,6-Diazaspiro[3.4]octane from Piperazine and Morpholine Surrogates

The 2,6-diazaspiro[3.4]octane core is characterized as a fully saturated, high-Fsp3 (fraction of sp3-hybridized carbons) privileged structure [1]. Unlike commonly used piperazine (Fsp3 = 0.67) or morpholine (Fsp3 = 0.67), the spirocyclic 2,6-diazaspiro[3.4]octane possesses an Fsp3 value of approximately 0.86 (calculated based on 6 sp3 carbons out of 7 total carbons in the core ring system), indicating greater three-dimensionality and saturation [2]. High Fsp3 is positively correlated with improved clinical success rates, as it often translates to enhanced target specificity, reduced off-target promiscuity, and better physicochemical properties for oral bioavailability [3]. The rigid spirocyclic junction also restricts conformational flexibility, providing a defined exit vector geometry (approximately 90° angle between the two rings) that is distinct from the linear or planar arrangements of simpler amines .

Medicinal Chemistry Privileged Scaffold Fsp3

Kinase Inhibitor Scaffold: 2,6-Diazaspiro[3.4]octane Core Enables Potent G12C Mutant KRAS Inhibition

The 2,6-diazaspiro[3.4]octane scaffold is a key structural component in potent inhibitors of the G12C mutant KRAS protein, a critical target in oncology [1]. Patent disclosures describe compounds containing the 2,6-diazaspiro[3.4]octane core that exhibit IC50 values in the low nanomolar range against KRAS G12C, significantly outperforming earlier-generation inhibitors based on simpler piperazine or piperidine cores [2]. The spirocyclic arrangement provides an optimal vector for the acrylamide warhead to engage the mutant cysteine residue while simultaneously positioning the heteroaromatic moiety for productive interactions with the switch-II pocket. Direct comparison with 2,7-diazaspiro[3.5]nonane analogs reveals that the 2,6-diazaspiro[3.4]octane ring system yields superior cellular potency and improved pharmacokinetic properties, as the smaller ring size reduces molecular weight and enhances permeability [1].

KRAS Inhibitor Cancer Kinase Inhibitor

Salt Form Stability: Dihydrochloride Salt Ensures Consistent Handling and Storage Compared to Free Base or Oxalate Forms

2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride (CAS 1795283-47-4) offers superior stability and handling characteristics compared to the free base (CAS 135380-30-2) or alternative salt forms such as the oxalate (CAS 1408074-75-8) . The dihydrochloride salt is a crystalline solid with a defined stoichiometry, whereas the free base is a hygroscopic liquid or low-melting solid that readily absorbs atmospheric moisture and carbon dioxide, leading to variable purity and composition . This can introduce significant error in weighing and reaction stoichiometry. The dihydrochloride form is recommended for storage below -20°C under an inert atmosphere to ensure long-term stability . The oxalate salt, while also solid, introduces an additional organic counterion that may interfere with downstream reactions or require an extra deprotection step, adding complexity and reducing atom economy in synthetic sequences .

Stability Salt Form Procurement

Synthetic Versatility: Orthogonal Protection Strategies Enable Efficient Derivatization of the 2,6-Diazaspiro[3.4]octane Core

The 2,6-diazaspiro[3.4]octane scaffold offers a key synthetic advantage over many spirocyclic amines due to the differential reactivity of its two nitrogen atoms, which can be orthogonally protected and selectively functionalized . A novel and efficient synthesis of orthogonally protected 2,6-diazaspiro[3.4]octane analogues has been described, allowing for the sequential introduction of diverse substituents at the 2- and 6-positions without cross-reactivity . This contrasts with symmetric diamines or spirocycles with equivalent nitrogen environments, where selective functionalization is challenging and often leads to mixtures of regioisomers that require difficult chromatographic separations. The ability to precisely control the installation of molecular periphery groups is crucial for structure-activity relationship (SAR) studies and for optimizing drug-like properties, as demonstrated in the antitubercular lead optimization campaign where various azole substituents were explored [1].

Synthetic Methodology Orthogonal Protection Building Block

High-Value Application Scenarios for 2-Methyl-2,6-diazaspiro[3.4]octane Dihydrochloride in Drug Discovery and Chemical Biology


Fragment-Based Drug Discovery for Challenging Protein Targets

The high Fsp3 and rigid three-dimensional structure of 2-methyl-2,6-diazaspiro[3.4]octane dihydrochloride make it an ideal fragment for screening against difficult-to-drug targets, such as protein-protein interactions or allosteric pockets. Its spirocyclic core provides a defined exit vector geometry that can be exploited for fragment growing and linking strategies, as supported by its classification as a privileged scaffold [1]. The dihydrochloride salt form ensures accurate weighing and solubility for high-throughput screening assays, reducing false negatives due to compound precipitation.

Lead Optimization in Antitubercular Drug Discovery

Given the demonstrated potent activity of 2,6-diazaspiro[3.4]octane-based nitrofuran derivatives against M. tuberculosis (MIC = 0.016 μg/mL), this building block is a strategic starting point for medicinal chemistry campaigns targeting multidrug-resistant tuberculosis [2]. The orthogonal protection strategy facilitates rapid exploration of molecular periphery modifications to optimize potency, selectivity, and ADME properties while maintaining the essential spirocyclic core. Procurement of the dihydrochloride ensures consistent starting material quality for SAR studies.

Development of Covalent KRAS G12C Inhibitors

The 2,6-diazaspiro[3.4]octane core has been validated as a superior scaffold for KRAS G12C inhibitors, outperforming larger ring systems in potency and drug-like properties [3]. Researchers engaged in oncology drug discovery targeting this high-value oncogene should prioritize this specific spirocyclic amine for the synthesis of novel acrylamide-based covalent inhibitors. The dihydrochloride salt provides the necessary purity and stability for reproducible synthesis of clinical candidates.

Synthesis of Kinase Inhibitors and CNS-Targeting Agents

The 2,6-diazaspiro[3.4]octane scaffold is frequently employed as a building block in the synthesis of kinase inhibitors and CNS-targeting agents due to its optimal balance of size, polarity, and three-dimensionality . Its high Fsp3 is particularly advantageous for CNS drug discovery, as it can enhance passive permeability while reducing P-glycoprotein efflux liability. The dihydrochloride salt form ensures reliable handling and solubility for multi-step synthetic sequences toward advanced intermediates and final drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.